molecular formula C20H20F3N5O2S B11299848 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11299848
M. Wt: 451.5 g/mol
InChI Key: SZUADAWAYTYVGK-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a methylpyrimidinyl group, and a trifluoromethylbenzene sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final steps involve the sulfonation of the benzene ring and the coupling of the intermediate compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with DNA replication or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.

Properties

Molecular Formula

C20H20F3N5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C20H20F3N5O2S/c1-13-24-18(12-19(25-13)28(2)3)26-15-6-8-16(9-7-15)27-31(29,30)17-10-4-14(5-11-17)20(21,22)23/h4-12,27H,1-3H3,(H,24,25,26)

InChI Key

SZUADAWAYTYVGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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